![molecular formula C16H16N4OS B2768707 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide CAS No. 671199-04-5](/img/structure/B2768707.png)
3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide
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Description
The compound “3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide” belongs to a class of compounds known as 1,2,4-triazolo[4,3-a]pyridine derivatives . These derivatives have been found to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives typically involves multi-step reactions under microwave irradiation conditions . The starting materials often include 2,3-dichloropyridine and hydrazine hydrate . The structures of the synthesized compounds are usually characterized by techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]pyridine derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can give insights into the functional groups present .Scientific Research Applications
- Research Findings : Compounds derived from this structure have been evaluated for their c-Met kinase inhibitory activity. Notably, compound 22i demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
c-Met Kinase Inhibition
properties
IUPAC Name |
N-(4-methylphenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-12-5-7-13(8-6-12)17-15(21)9-11-22-16-19-18-14-4-2-3-10-20(14)16/h2-8,10H,9,11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWXHEZXFFQBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide |
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